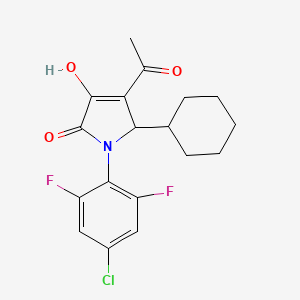
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrol-2-one core, substituted with acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves multiple steps, starting with the preparation of the pyrrol-2-one core. This is typically achieved through a cyclization reaction involving a suitable precursor. The subsequent introduction of the acetyl, chloro, difluorophenyl, cyclohexyl, and hydroxy groups requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The double bonds in the pyrrol-2-one ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Addition: Electrophiles like bromine, nucleophiles like Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while nucleophilic substitution of the chloro group could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Wirkmechanismus
The mechanism of action of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2H-Pyrrol-2-one derivatives: Compounds with similar pyrrol-2-one cores but different substituents.
Acetylated compounds: Molecules with acetyl groups attached to different cores.
Chloro-difluorophenyl compounds: Compounds featuring chloro and difluorophenyl groups attached to various cores.
Uniqueness: The uniqueness of 3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C18H18ClF2NO3 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
3-acetyl-1-(4-chloro-2,6-difluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H18ClF2NO3/c1-9(23)14-15(10-5-3-2-4-6-10)22(18(25)17(14)24)16-12(20)7-11(19)8-13(16)21/h7-8,10,15,24H,2-6H2,1H3 |
InChI-Schlüssel |
KSJQBXSADLVHFM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3F)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















